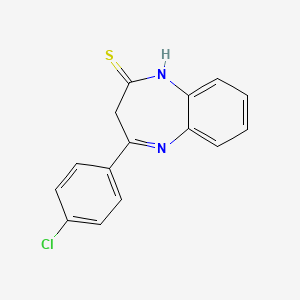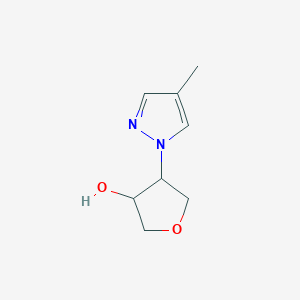![molecular formula C18H17ClN2O3S B6429846 1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea CAS No. 2097865-72-8](/img/structure/B6429846.png)
1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea (CMTU) is an organic compound with potential applications in the fields of drug discovery and development, chemistry, and biochemistry. CMTU is a member of the heterocyclic aromatic amines family and has a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. CMTU has been studied extensively in recent years due to its potential as a novel therapeutic agent.
Applications De Recherche Scientifique
1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea has been studied extensively in a variety of scientific research applications. It has been used in the development of novel therapeutic agents, including anti-inflammatory, anti-cancer, and anti-viral agents. Additionally, 1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea has been studied as a potential inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450. It has also been studied as a potential activator of the immune system and as a potential modulator of gene expression.
Mécanisme D'action
The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea is not fully understood. However, it is believed to act through its interaction with certain proteins, such as cytochrome P450, and its ability to modulate gene expression. It is also believed to interact with certain receptors, such as the toll-like receptor 4, and to interact with certain enzymes, such as cyclooxygenase-2.
Biochemical and Physiological Effects
1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea can inhibit the activity of cytochrome P450, an enzyme involved in the metabolism of drugs. It has also been shown to modulate the expression of certain genes, including those involved in inflammation and cancer. Additionally, 1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea has been shown to have anti-inflammatory and anti-cancer properties in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea in laboratory experiments is its high solubility and stability. Additionally, it is easy to synthesize and can be stored for long periods of time. However, 1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea is toxic and should be handled with caution. Additionally, it is not approved for human use and should only be used in laboratory experiments.
Orientations Futures
The future of 1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea research lies in its potential as a therapeutic agent. In particular, further research is needed to determine its efficacy in the treatment of cancer and other diseases. Additionally, more research is needed to better understand its mechanism of action and its potential side effects. Furthermore, further research is needed to develop more efficient synthesis methods and to explore its potential applications in drug discovery and development. Finally, further research is needed to explore its potential as a modulator of gene expression and its potential interactions with other proteins and receptors.
Méthodes De Synthèse
1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea can be synthesized in a two-step process, beginning with the reaction of 5-chloro-2-methoxyphenyl urea with 2-furan-2-yl-2-thiophen-2-yl ethyl bromide in the presence of potassium carbonate. This reaction produces a salt, which is then treated with a base to form the desired product. The overall yield of the reaction is typically around 80%.
Propriétés
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-thiophen-2-ylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c1-23-16-7-6-12(19)10-14(16)21-18(22)20-11-13(15-4-2-8-24-15)17-5-3-9-25-17/h2-10,13H,11H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBMFSMAVXGKRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC(C2=CC=CO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[(2-methylphenyl)methyl]carbamoyl}methyl 2,4-difluorobenzoate](/img/structure/B6429765.png)

![3-(2-methylphenyl)-6-phenyl-2,5-disulfanylidene-2H,3H,4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one; triethylamine](/img/structure/B6429804.png)
![9-chloro-6-[(3,4-dimethoxyphenyl)methyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B6429806.png)
![N-{3-carbamoyl-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B6429817.png)

![(2E)-3-(furan-2-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]prop-2-enamide](/img/structure/B6429828.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6429829.png)
![5-(furan-2-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B6429832.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide](/img/structure/B6429833.png)
![3-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B6429840.png)
![1-[(3-methylphenyl)methanesulfonyl]-3-(methylsulfanyl)pyrrolidine](/img/structure/B6429849.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(thiophen-2-yl)acetamide](/img/structure/B6429850.png)
![N'-benzyl-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide](/img/structure/B6429858.png)